1,3-Dibromo-5-fluoro-2-nitrobenzene
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Overview
Description
“1,3-Dibromo-5-fluoro-2-nitrobenzene” is a chemical compound with the molecular formula C6H2Br2FNO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C6H2Br2FNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H
. This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the benzene ring. Chemical Reactions Analysis
The chemical reactions involving “this compound” could include electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This is then followed by the removal of a proton, yielding a substituted benzene ring .Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 298.89 . The exact physical and chemical properties may depend on the specific conditions and purity of the substance.Scientific Research Applications
Electron Attachment Studies
1,3-Dibromo-5-fluoro-2-nitrobenzene, along with other nitrobenzene derivatives, has been studied using electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS). These studies are focused on understanding the energies of electron attachment to molecular orbitals and the dissociation of negative ions formed near thermal electron energy (Asfandiarov et al., 2007).
Structural Analysis
A comparative structural analysis of 1,3-dibromo-5-nitrobenzene with similar compounds highlights how the size of the halogen atom affects the nonbonded close contacts between molecules. These insights are crucial for understanding molecular interactions and cohesive forces in crystal structures (Bosch, Bowling, & Speetzen, 2022).
Reaction Selectivity
The compound's behavior in reactions with various nucleophiles has been studied, showing the relative mobility of nitro and fluoro substituents. Such research helps in understanding the selectivity of reactions, particularly in organic chemistry (Khalfina & Vlasov, 2007).
Synthesis Applications
The synthesis of aromatic fluoro compounds from respective nitro compounds, including this compound, has been explored. This research is significant in the field of organic synthesis, especially for creating specifically substituted fluoraromatics (Effenberger & Streicher, 1991).
Atropisomer Behavior
Studies on the behavior of related compounds, like 3,3'-dibromo-1,1'-difluoro-2,2'-binaphthyl, provide insights into the unusual reactions and transformations of such molecules. This research contributes to the broader understanding of atropisomers in organic chemistry (Leroux, Mangano, & Schlosser, 2005).
Mechanism of Action
Target of Action
It’s known that this compound is an aryl fluorinated building block , which suggests it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can participate in various chemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . It’s also known to be an inhibitor of CYP1A2 and CYP2C9 .
Result of Action
It’s known that the compound can be used in the preparation of ligand 5-fluoro-1,3-di (2-pyridyl)benzene, by a stille reaction with 2- (tri- n butylstannyl)pyridine .
Action Environment
It’s known that the compound should be stored in a dry room at normal temperature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,3-dibromo-5-fluoro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVNREXXMPLVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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